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Abstract
Alpha-bromo aldehydes are a class of bifunctional organic compounds that serve as highly

valuable intermediates in synthetic chemistry and drug development. Their utility stems from

two reactive sites: the electrophilic carbonyl carbon and the adjacent carbon bearing a bromine

atom, which is susceptible to nucleophilic substitution. A thorough understanding of their

physical properties is critical for their synthesis, handling, purification, and subsequent use in

complex molecular construction. This guide provides a detailed overview of the core physical

properties of alpha-bromo aldehydes, including quantitative data on boiling points, melting

points, and density. It further explores their characteristic spectroscopic signatures in IR, NMR,

and mass spectrometry. Standardized experimental protocols for their synthesis and

characterization are detailed, and key concepts are illustrated through logical and workflow

diagrams to support researchers in their practical applications.

General Physical Characteristics
Alpha-bromo aldehydes are typically colorless to pale-yellow liquids or low-melting solids at

room temperature.[1] They often possess a sharp, pungent odor characteristic of aldehydes.

The presence of both the highly polar carbonyl group (C=O) and the electronegative bromine

atom makes these molecules significantly polar. This polarity governs their physical properties.
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Boiling Points: The boiling points of alpha-bromo aldehydes are considerably higher than

those of the parent alkanes with similar molecular weights. This is due to two primary factors:

strong permanent dipole-dipole interactions arising from the polar C=O and C-Br bonds, and

increased van der Waals forces from the larger, more polarizable bromine atom. Boiling

points show a predictable increase with the length of the carbon chain.[2]

Solubility: Lower molecular weight alpha-bromo aldehydes exhibit some solubility in water

due to the potential for hydrogen bonding between the carbonyl oxygen and water

molecules. However, solubility decreases rapidly as the hydrophobic carbon chain lengthens.

[3] They are generally soluble in a wide range of organic solvents.

Density: Due to the high atomic mass of bromine, alpha-bromo aldehydes are denser than

water.[2][4] For example, 2-bromopropanal has a density of approximately 1.59 g/cm³.[5]

Tabulated Physical Properties
The following table summarizes key physical constants for several representative alpha-bromo

aldehydes. Data for these reactive compounds can be sparse and subject to variation based on

purity.
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Compoun
d Name

CAS
Number

Molecular
Formula

MW (
g/mol )

Boiling
Point (°C)

Melting
Point (°C)

Density
(g/cm³)

Bromoacet

aldehyde

17157-48-

1
C₂H₃BrO 122.95 93.7[6]

136-138

(disputed)

[7]

1.706[6]

2-

Bromoprop

anal

19967-57-

8
C₃H₅BrO 136.97

108.2 -

110[5][8]

48 - 55[5]

[8][9]

1.54 -

1.59[5][8]

2-

Bromobuta

nal

24764-97-

4
C₄H₇BrO 151.00 N/A N/A N/A

2-

Bromohexa

nal

24764-98-

5
C₆H₁₁BrO 179.05 N/A N/A N/A

α-

Bromocinn

amaldehyd

e

5443-49-2 C₉H₇BrO 211.06 N/A 66 - 68 N/A

Note: The reported melting point for bromoacetaldehyde appears unusually high and may

correspond to a derivative or polymer.

Spectroscopic Properties
Spectroscopic analysis is essential for the identification and characterization of alpha-bromo

aldehydes.

Infrared (IR) Spectroscopy
The IR spectrum of an alpha-bromo aldehyde is distinguished by two key features:

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch. For

saturated aliphatic alpha-bromo aldehydes, this peak typically appears in the 1720-1740

cm⁻¹ region.[10]
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Aldehydic C-H Stretch: Two weak to moderate absorption bands in the region of 2700-2900

cm⁻¹. The band near 2720 cm⁻¹ is particularly diagnostic and often appears as a shoulder on

the main alkyl C-H stretching bands.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous structural information.

¹H NMR:

Aldehydic Proton (-CHO): The most distinct signal appears far downfield, typically in the δ

9.0-10.0 ppm range, due to the deshielding effect of the carbonyl group. It will appear as a

doublet due to coupling with the alpha-proton.

Alpha-Proton (-CHBr-): This proton is deshielded by both the adjacent bromine and

carbonyl group, typically resonating in the δ 4.0-5.0 ppm range. Its multiplicity will depend

on the neighboring protons.

¹³C NMR:

Carbonyl Carbon (C=O): This carbon is highly deshielded and appears in the δ 190-200

ppm region. The presence of a peak in this region is strong evidence for an aldehyde or

ketone.

Alpha-Carbon (-CHBr-): The carbon attached to the bromine atom typically resonates in

the δ 45-60 ppm range.

Mass Spectrometry (MS)
In mass spectrometry, alpha-bromo aldehydes exhibit characteristic fragmentation patterns.

Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the alpha-carbon is

a common pathway.[12]

McLafferty Rearrangement: This is possible for aldehydes with a gamma-hydrogen, resulting

in the loss of a neutral alkene molecule.[12]
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Isotopic Pattern: The presence of bromine is easily identified by the characteristic M and

M+2 isotopic peaks of nearly equal intensity.

Technique Functional Group
Characteristic
Absorption /
Chemical Shift

Notes

IR Spectroscopy Aldehyde C=O 1720 - 1740 cm⁻¹

Strong, sharp

absorption. Position

can be lowered by

conjugation.[10]

Aldehyde C-H 2700 - 2900 cm⁻¹

Two weak bands; the

~2720 cm⁻¹ band is

highly diagnostic.[10]

¹H NMR
Aldehydic Proton

(CHO)
δ 9.0 - 10.0 ppm

Very downfield signal,

typically a doublet.[13]

α-Proton (CHBr) δ 4.0 - 5.0 ppm
Deshielded by both Br

and C=O.

¹³C NMR
Carbonyl Carbon

(C=O)
δ 190 - 200 ppm

Diagnostic for

carbonyl groups.

α-Carbon (CHBr) δ 45 - 60 ppm
Carbon directly

attached to bromine.

Mass Spectrometry Molecular Ion M, M+2 peaks

Characteristic isotopic

pattern for bromine

(¹⁹Br/⁸¹Br ≈ 1:1).

Stability and Handling
Alpha-bromo aldehydes are reactive compounds and should be handled with care.[1]

Instability: They are particularly unstable under basic conditions, as the alpha-proton is acidic

and can be removed to form an enolate, leading to subsequent reactions or polymerization.

[14] The presence of the alpha-bromo substituent makes the carbonyl carbon even more

electrophilic and prone to nucleophilic attack.
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Storage: To maintain stability, alpha-bromo aldehydes should be stored in a cool, dry, and

dark environment, often under an inert atmosphere (e.g., nitrogen or argon).[1] Proper

storage away from light and moisture is recommended.[1]

Safety: These compounds are irritants to the skin, eyes, and respiratory system and may be

harmful if ingested or inhaled.[1][15] Standard personal protective equipment (gloves, safety

glasses, lab coat) should be used in a well-ventilated fume hood.

Key Experimental Methodologies
Synthesis: Acid-Catalyzed α-Bromination of an Aldehyde
This protocol describes a general method for the synthesis of alpha-bromo aldehydes from

their corresponding parent aldehydes.

Setup: To a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas

outlet connected to a trap (to neutralize HBr gas), add the starting aldehyde (1.0 eq)

dissolved in a suitable solvent (e.g., acetic acid or diethyl ether).

Catalyst: Add a catalytic amount of a strong acid (e.g., HBr in acetic acid).

Bromination: Cool the reaction mixture in an ice bath. Slowly add a solution of molecular

bromine (Br₂, 1.0 eq) in the same solvent from the dropping funnel with vigorous stirring. The

characteristic red-brown color of bromine should dissipate as it is consumed.

Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The formation of an

enol intermediate is the rate-determining step.[14]

Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing

cold water and a suitable organic solvent (e.g., diethyl ether). Wash the organic layer

sequentially with water, saturated sodium bicarbonate solution (to neutralize acid), and brine.

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and

concentrate the solvent under reduced pressure. The crude alpha-bromo aldehyde can be

purified by vacuum distillation or column chromatography, though care must be taken due to

its potential instability.
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Characterization: Boiling Point Determination (Thiele
Tube Method)
This micro-scale method is suitable for determining the boiling point of small quantities of a

synthesized liquid.[16]

Sample Preparation: Place approximately 0.5 mL of the purified alpha-bromo aldehyde into a

small test tube (Durham tube).[17]

Capillary Tube: Insert a melting-point capillary tube, sealed end up, into the liquid.

Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is

level with the thermometer bulb.

Heating: Insert the assembly into a Thiele tube containing mineral oil, ensuring the rubber

band is above the oil level.[16]

Observation: Gently heat the side arm of the Thiele tube with a microburner. Observe the

capillary tube. When a rapid and continuous stream of bubbles emerges, stop heating.[17]

Measurement: The boiling point is the temperature at which the stream of bubbles stops and

the liquid just begins to be drawn back into the capillary tube.[16] Record the atmospheric

pressure.

Characterization: Spectroscopic Analysis
Sample Preparation (NMR): Dissolve a small amount of the purified sample (~5-10 mg) in an

appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹H and ¹³C NMR Acquisition: Acquire the ¹H and ¹³C NMR spectra using a standard NMR

spectrometer. Typical acquisition parameters for ¹H include a 30-degree pulse and a

relaxation delay of 1-2 seconds. For ¹³C, a 45-degree pulse and a longer relaxation delay

may be used.

Sample Preparation (IR): For liquid samples, place a drop of the neat liquid between two salt

(NaCl or KBr) plates. For solid samples, prepare a KBr pellet or a mull.
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IR Spectrum Acquisition: Obtain the spectrum using an FTIR spectrometer, typically

scanning from 4000 cm⁻¹ to 400 cm⁻¹.

Visualized Workflows and Concepts
The following diagrams illustrate key concepts related to alpha-bromo aldehydes.

Starting Materials
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Caption: Acid-catalyzed α-bromination workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b14693537?utm_src=pdf-body-img
https://www.benchchem.com/product/b14693537?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14693537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. CAS 19967-57-8: Propanal, 2-bromo- | CymitQuimica [cymitquimica.com]

2. Buy 2-Bromobutanal | 24764-97-4 [smolecule.com]

3. quora.com [quora.com]

4. 2-Bromobutane | C4H9Br | CID 6554 - PubChem [pubchem.ncbi.nlm.nih.gov]

5. echemi.com [echemi.com]

6. alfa-chemistry.com [alfa-chemistry.com]

7. bromoacetaldehyde | CAS#:17157-48-1 | Chemsrc [chemsrc.com]

8. 2-Bromopropanal｜lookchem [lookchem.com]

9. 2-Bromopropanal | CAS#:19967-57-8 | Chemsrc [chemsrc.com]

10. orgchemboulder.com [orgchemboulder.com]

11. spectroscopyonline.com [spectroscopyonline.com]

12. chem.libretexts.org [chem.libretexts.org]

13. pubs.acs.org [pubs.acs.org]

14. youtube.com [youtube.com]

15. 2-Bromopropanal | C3H5BrO | CID 350624 - PubChem [pubchem.ncbi.nlm.nih.gov]

16. chem.libretexts.org [chem.libretexts.org]

17. youtube.com [youtube.com]

To cite this document: BenchChem. [Physical properties of alpha-bromo aldehydes].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14693537#physical-properties-of-alpha-bromo-
aldehydes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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